4-[(3-Methylbenzyl)oxy]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-[(3-Methylbenzyl)oxy]benzaldehyde involves several strategies including regioselective protection of hydroxyl groups, palladium-catalyzed oxidative carbonylation, and Knoevenagel condensation reactions. For instance, regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using different protecting groups in yields ranging between 67-75% (Plourde & Spaetzel, 2002). Additionally, palladium-catalyzed oxidative carbonylation has been employed for the direct synthesis of related carbonyl compounds (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure and electronic properties of compounds similar to 4-[(3-Methylbenzyl)oxy]benzaldehyde have been extensively studied using various spectroscopic methods and computational analysis. For example, spectroscopic studies, including NMR and X-ray diffraction, have been used to characterize the structure of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, revealing the Z conformation about the C=C double bond (Kariyappa et al., 2016).
Chemical Reactions and Properties
4-[(3-Methylbenzyl)oxy]benzaldehyde participates in various chemical reactions, including oxygenation reactions to form benzaldehyde derivatives. A polyoxometalate-mediated electron transfer-oxygen transfer reaction in aqueous sulfuric acid has been developed for the synthesis of benzaldehyde derivatives from methylarenes, showcasing high yields and no overoxidation to benzoic acids (Sarma et al., 2015).
Scientific Research Applications
Regioselective Protection in Organic Synthesis
Plourde and Spaetzel (2002) studied the regioselective protection of hydroxyl groups in compounds similar to 4-[(3-Methylbenzyl)oxy]benzaldehyde, highlighting its potential use in organic synthesis. They demonstrated the protection of 4-hydroxyl groups with various protecting agents, essential in selective chemical reactions (Plourde & Spaetzel, 2002).
Catalysis in Organic Reactions
Research by Szakonyi et al. (2011) illustrates the use of similar compounds in catalysis. They explored the synthesis of chiral aminodiols, which were then applied as catalysts in the enantioselective addition of diethylzinc to aldehydes, demonstrating the role of these compounds in stereoselective synthesis (Szakonyi, Csillag, & Fülöp, 2011).
Hydrogenation and Hydrogenolysis Studies
The work of Keane (2010) on the hydrogenation and hydrogenolysis of compounds like 4-[(3-Methylbenzyl)oxy]benzaldehyde offers insight into their potential applications in these processes. The study focused on the interaction of carbonyl groups with catalysts, revealing the reaction pathways and product selectivity in these transformations (Keane, 2010).
Antioxidant and Antitumorigenic Potential
Morse et al. (1995) investigated the effects of structurally related compounds on the metabolism of carcinogenic substances. They found that benzaldehyde and its derivatives inhibited certain metabolic pathways, suggesting potential antioxidant and antitumorigenic applications (Morse, Kresty, & Toburen, 1995).
Photocatalytic Oxidation
Research by Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds similar to 4-[(3-Methylbenzyl)oxy]benzaldehyde, under visible light. This study sheds light on potential applications in photocatalysis, particularly in environmental and green chemistry applications (Higashimoto et al., 2009).
Applications in Synthesis of Aviation Fuels
Xu et al. (2018) developed a process for synthesizing high-density jet fuel from methyl benzaldehydes, related to 4-[(3-Methylbenzyl)oxy]benzaldehyde. This innovative approach highlights the potential of these compounds in creating sustainable aviation fuels (Xu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-3-2-4-14(9-12)11-17-15-7-5-13(10-16)6-8-15/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVWTYFOPRLMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358255 | |
Record name | 4-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylbenzyl)oxy]benzaldehyde | |
CAS RN |
428470-82-0 | |
Record name | 4-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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